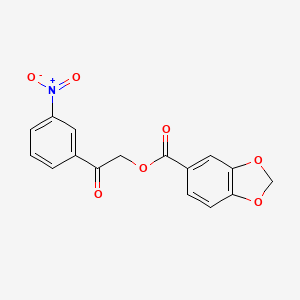
4-(allyloxy)-N-(2-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions utilizing specific reagents and catalysts to achieve the desired product. For example, a liquid crystalline compound similar to 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide can be synthesized from allyl 2-hydroxyethylether and ethyl 4-hydroxybenzoate, showcasing the intricate balance of conditions needed to yield such compounds with high purity and yield (Qingjun, 2007).
Molecular Structure Analysis
The molecular structure of 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide derivatives is characterized using various analytical techniques such as NMR, X-ray diffraction, and IR spectroscopy. These analyses reveal the orientation of molecules, bond lengths, angles, and the overall geometry, contributing to the understanding of their physical and chemical properties. For instance, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative provided insights into the orientation differences between molecules within the crystal lattice (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide derivatives can be diverse, ranging from simple substitutions to complex cyclizations. The Bischler-Napieralski reaction, for instance, highlights the cyclization processes that can be employed to synthesize novel compounds with significant structural diversity (Browne, Skelton, & White, 1981). Such reactions are pivotal in exploring the chemical landscape of benzamide derivatives for various applications.
Physical Properties Analysis
The physical properties of 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide derivatives, such as melting points, solubility, and crystalline form, are crucial for their practical applications. These properties can significantly influence the compound's behavior in different environments and its suitability for specific purposes. The polymorphism of similar compounds, for example, indicates the existence of multiple crystalline forms with different physical properties, which can be characterized by X-ray powder diffractometry, thermal analysis, and infrared spectroscopy (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, dictate the compound's utility in various chemical reactions and applications. Analysis of these properties often involves studying the compound's behavior under different chemical conditions and its interaction with different reagents and catalysts. For instance, the synthesis and antibacterial activity of some N-(3-hydroxy-2-pyridyl) benzamides highlight the compound's potential bioactivity and reactivity towards specific biological targets (Mobinikhaledi et al., 2006).
properties
IUPAC Name |
4-prop-2-enoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h2-10H,1,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKVQVQUMKYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({5-[1-(2-amino-2-methylpropanoyl)-4-piperidinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine dihydrochloride](/img/structure/B5533613.png)
![4-(4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5533619.png)
![3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533621.png)
![2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5533625.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5533627.png)

![4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5533641.png)
![2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B5533652.png)
![methyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5533656.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-phenylurea](/img/structure/B5533661.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B5533667.png)

![2-methoxy-4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5533702.png)